9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPGKUIGNMCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Hypoxanthine Derivatives
A foundational step involves chlorination at the C6 position of hypoxanthine precursors. As demonstrated in isotopic labeling studies, phosphorus oxychloride (POCl₃) serves as an effective chlorinating agent under reflux conditions (130°C, 4 hours) in the presence of N,N-diisopropylethylamine (DIPEA). This step yields 6-chloropurine intermediates, critical for subsequent nucleophilic substitutions.
Table 1: Optimization of Chlorination Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | DIPEA | 95% vs. 14% (TEA) |
| Temperature | 130°C | 97% purity |
| Reaction Time | 4 hours | Reduced byproduct |
| Post-Reaction Extraction | MTBE : H₂O (1:1) | 95% recovery |
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Industrial protocols favor alkylation due to cost efficiency, though Suzuki coupling offers better regiocontrol for aromatic substitutions.
Alkylation via Nucleophilic Substitution
Reaction of 6-chloropurine with 3,4-dimethylphenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) achieves C9 functionalization. Key parameters include:
Yields range from 65–78%, with purity dependent on chromatographic purification using chloroform/methanol/ammonia (6:1:0.05).
Carboxamide Functionalization at C6
The C6 carboxamide group is installed through ammonolysis of 6-chloropurine intermediates. This involves reacting 6-chloro-9-(3,4-dimethylphenyl)purine with aqueous ammonia or ammonium hydroxide under pressurized conditions (85°C, 48 hours).
Critical Considerations :
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Ammonia Concentration : 28–30% aqueous NH₃ maximizes conversion.
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Byproduct Mitigation : Unreacted chloropurine is removed via ion-exchange chromatography (Dowex 50W, H⁺ form).
Oxidation to 8-Oxo Derivatives
The 8-oxo group is introduced via oxidation of the purine ring. Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) selectively oxidizes the C8 position without affecting other functional groups.
Reaction Conditions :
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Post-synthesis purification involves:
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Liquid-Liquid Extraction : MTBE/water systems remove polar impurities.
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Column Chromatography : Silica gel with chloroform/methanol/ammonia eluents.
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Recrystallization : Ethanol/water mixtures yield >98% purity.
Table 2: Comparative Analysis of Purification Techniques
| Method | Purity Achieved | Time Required | Cost Efficiency |
|---|---|---|---|
| Column Chromatography | 97–99% | 12–24 hours | Moderate |
| Recrystallization | 98–99.5% | 6–8 hours | High |
| Ion-Exchange | 95–97% | 48 hours | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Reduction Reactions
The 8-oxo group and carboxamide functionality are potential sites for reduction.
Substitution Reactions
The dimethylphenyl and carboxamide groups participate in nucleophilic/electrophilic substitutions.
Hydrolysis Reactions
The carboxamide group can hydrolyze under acidic or basic conditions.
Interaction with Biological Macromolecules
While not a classical reaction, the compound’s interactions with enzymes (e.g., kinases) involve non-covalent binding via:
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antiviral properties. For instance, research has demonstrated that modifications to the purine core can enhance the efficacy of compounds against viruses such as HIV. Specifically, 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment protocols .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. Such inhibition can be critical in understanding metabolic pathways and developing therapeutic strategies for diseases related to nucleotide imbalances .
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable in identifying targets for drug development .
Formulation Development
The compound is being explored for use in solid oral dosage forms such as tablets and capsules. Patent US8052995B2 discusses formulations that incorporate this compound to enhance bioavailability and therapeutic effectiveness .
Drug Delivery Systems
Innovative drug delivery systems are being developed using this compound to improve the pharmacokinetics of existing drugs. These systems aim to achieve targeted delivery and controlled release profiles, thereby enhancing therapeutic outcomes while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to methoxy- or ethoxy-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Methyl groups (as in the target compound) are less prone to oxidative metabolism than methoxy or ethoxy groups, which are susceptible to demethylation or hydrolysis .
Biological Activity
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the purine class, characterized by a fused bicyclic structure containing a pyrimidine and imidazole ring. Its molecular formula is , and it has a molecular weight of 273.28 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its hydrophobic character, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including methyltransferases.
- Antimicrobial Properties : Some findings indicate potential activity against bacterial strains.
The biological activity of this compound is thought to involve:
- Enzyme Binding : It may bind to active sites on enzymes, altering their function. For instance, it has shown potential as a DOT1L inhibitor, which is crucial in the context of leukemia treatment .
- DNA Interaction : The compound may interact with DNA, leading to strand breaks and subsequent cytotoxicity in cancer cells .
Case Studies
- Inhibition of DOT1L : A study demonstrated that this compound effectively inhibits DOT1L in vitro. The binding affinity was assessed using structure-based virtual screening techniques, revealing significant interactions with the enzyme's active site .
- Antitumor Efficacy : In vitro assays on various cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The IC50 values ranged from 10 to 30 µM across different cell lines .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Q. Q1. What are the optimal synthetic routes for synthesizing 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of purine derivatives typically involves cyclocondensation reactions or functionalization of preformed purine scaffolds. For example, analogous compounds like pyrrolo[3,2-d]pyrimidines are synthesized via refluxing precursors (e.g., 3-aminopyrroles) with reagents such as methanol, ammonia, or aryl amines under controlled conditions . Key parameters include:
- Temperature : Reflux conditions (e.g., 6–8 hours at 100°C) ensure complete cyclization.
- Catalysts : Acidic conditions (e.g., HCl or p-toluenesulfonic acid) enhance nucleophilic substitution in aryl amine couplings .
- Solvent Polarity : Ethanol-DMF mixtures improve crystallization and purity .
Yield optimization requires iterative testing via Design of Experiments (DoE) to identify critical factors .
Q. Q2. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) and confirms cyclization .
- NMR (¹H/¹³C) : Distinguishes substituents on the purine core (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) and verifies stereochemistry .
- LCMS/HPLC : Validates molecular weight (e.g., m/z via LCMS) and purity (retention time analysis) .
- Elemental Analysis : Ensures stoichiometric accuracy (e.g., C, H, N percentages) .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., quantum chemical calculations) guide the optimization of reaction pathways for this compound?
Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction methods) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Density Functional Theory (DFT) : Models electronic interactions in cyclization steps, identifying energy barriers for rate-limiting steps .
- Machine Learning (ML) : Trains on experimental datasets to predict optimal solvent/catalyst combinations, accelerating reaction design .
- COMSOL Multiphysics : Simulates mass transfer and reaction kinetics in batch processes .
Q. Q4. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
Methodological Answer : Contradictions often arise from variable assay conditions or conformational flexibility . Strategies include:
- Free-Wilson Analysis : Decouples substituent effects from molecular conformation to isolate bioactivity trends .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding under physiological conditions (e.g., solvation effects) .
- Meta-Analysis : Aggregates data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .
Q. Q5. What experimental design strategies are critical for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
- Factorial Design : Tests multiple variables (pH, temperature, ionic strength) simultaneously. For example, a 2³ factorial design evaluates main effects and interactions .
- Accelerated Stability Testing : Uses elevated temperatures (40–60°C) to extrapolate degradation kinetics via the Arrhenius equation .
- High-Throughput Screening (HTS) : Automates sample preparation and analysis (e.g., HPLC-UV) for rapid data collection .
Q. Q6. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
Methodological Answer :
- Nanofiltration (NF) Membranes : Separate compounds by molecular weight cut-off (MWCO), retaining larger byproducts (e.g., dimers) .
- Simulated Moving Bed (SMB) Chromatography : Enhances resolution of enantiomers or diastereomers via continuous flow .
- Solvent-Resistant Membranes : Tolerate DMF or THF, common in purine syntheses .
Data Analysis and Interpretation
Q. Q7. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
Methodological Answer :
Q. Q8. How can researchers validate the compound’s mechanism of action when traditional assays yield inconclusive results?
Methodological Answer :
- Photoaffinity Labeling : Incorporates photoreactive groups (e.g., diazirines) to crosslink target proteins .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics without labeling .
- CRISPR-Cas9 Knockout Models : Confirms target specificity by observing phenotype rescue .
Interdisciplinary Applications
Q. Q9. How can chemical biology methods elucidate the compound’s interaction with nucleic acids?
Methodological Answer :
Q. Q10. What advanced training is required to integrate AI-driven experimental design into purine chemistry research?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
